molecular formula C10H12N6O3 B2936586 N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine CAS No. 682776-65-4

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B2936586
CAS No.: 682776-65-4
M. Wt: 264.245
InChI Key: GAENXOZEDXSHJK-UHFFFAOYSA-N
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Description

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a chemical compound for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. This nitropyrimidine-triamine derivative features a furanylmethyl substituent, a structural motif found in compounds investigated for various biological activities. Furan-containing derivatives are of significant interest in medicinal chemistry and have been explored as scaffolds for developing inhibitors against specific biological targets . For instance, some furan-based Schiff base metal complexes have been studied for their cytotoxic activity against human cancer cell lines , while other furan-containing small molecules have been identified as inhibitors for viral proteases . The specific research value and mechanism of action for this particular compound require further investigation by qualified researchers. Researchers are advised to consult scientific literature for the most current findings on this chemical class. Handle with care following laboratory safety protocols.

Properties

IUPAC Name

2-N-(furan-2-ylmethyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c1-12-9-7(16(17)18)8(11)14-10(15-9)13-5-6-3-2-4-19-6/h2-4H,5H2,1H3,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAENXOZEDXSHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the pyrimidine ring: This step involves the condensation of the furan derivative with a suitable pyrimidine precursor.

    Methylation and amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of microwave-assisted synthesis can reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The amine groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the furan ring can produce furanones or other oxygenated derivatives .

Scientific Research Applications

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The furan and pyrimidine rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below summarizes key pyrimidine and triazine derivatives with substitutions at N2 and N4 positions, alongside their molecular properties:

Compound Name N2 Substituent N4 Substituent Molecular Formula Molar Mass (g/mol) LogP Key Properties
Target Compound Furan-2-ylmethyl Methyl C11H12N6O3* 300.25† ~3.1‡ Aromatic furan; nitro group
N4-(4-fluorophenyl)-N2-(3-methoxyphenyl) 3-Methoxyphenyl 4-Fluorophenyl C17H15FN6O3 370.34 4.25 Fluorine enhances metabolic stability
N2-(3-chloro-4-methylphenyl)-N4-methyl 3-Chloro-4-methylphenyl Methyl C12H13ClN6O2 308.72 2.31 Chlorine increases lipophilicity
N2-(4-chlorobenzyl)-N4-(4-methylphenyl) 4-Chlorobenzyl 4-Methylphenyl C18H17ClN6O2 384.82 4.25 High molecular weight; bulky groups
1,3,5-Triazine derivative Indol-3-yl ethyl Phenethyl C22H22FN7O3 475.46 N/A High 5-HT7 affinity (Ki = 8 nM)

*Estimated based on structural similarity; †Calculated using PubChem tools; ‡Predicted using substituent contributions.

Key Observations:
  • Substituent Effects: The target compound’s furan-2-ylmethyl group distinguishes it from phenyl or benzyl derivatives.
  • Nitro Group : Common to all listed pyrimidines, the nitro group at the 5-position likely stabilizes the aromatic system and modulates electronic interactions with biological targets .
  • Molecular Weight and LogP : The target compound’s lower molecular weight (300.25 vs. 384.82 in ) and moderate LogP suggest better bioavailability than bulkier analogues.
Antimicrobial Activity:
  • Tetrazole Analogues: highlights N-(furan-2-ylmethyl)-tetrazoles with potent antimicrobial activity (e.g., compound 6: MIC = 4 µg/mL against S. epidermidis).
  • Chlorinated Analogues : N2-(3-chloro-4-methylphenyl)-N4-methyl () lacks direct activity data but shares structural motifs with antimycobacterial agents, implying possible utility against resistant strains .
Toxicity and Stability:
  • Fluorinated Analogues : N4-(4-fluorophenyl) derivatives () show improved metabolic stability due to fluorine’s electronegativity, a feature absent in the target compound .
  • Cytotoxicity : Triazine derivatives () exhibit low hepatotoxicity (>50 µM), suggesting pyrimidine analogues with similar substituents may share favorable safety profiles .

Biological Activity

N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a complex organic compound belonging to the pyrimidine family, characterized by a unique combination of a furan ring and a nitro group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, presenting research findings, case studies, and detailed analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N5O3\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{O}_{3}

Physical Properties

PropertyValue
Molecular Weight277.28 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes involved in nucleic acid synthesis and metabolic pathways, leading to potential therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory activity against monoamine oxidases (MAO), particularly MAO-B. For instance, derivatives such as N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) have shown significant inhibition of hMAO-B with an IC50 value of 5.16 ± 0.86 μM . This suggests that this compound may share similar inhibitory properties.

Case Studies

  • Neuroprotective Effects : A study evaluated the effects of F2MPA on synaptic transmission in the hippocampus of rats. The compound improved basic synaptic transmission and induced long-term potentiation (LTP), indicating potential neuroprotective properties .
  • Antimicrobial Activity : Compounds within the pyrimidine class have been investigated for their antimicrobial properties. While specific data on this compound is limited, similar derivatives have shown promising results against various bacterial strains.

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of related compounds indicate favorable profiles for drug development. For example, F2MPA demonstrated moderate to good ADMET characteristics , suggesting that N2-(furan-2-ylmethyl)-N4-methyl-5-nitropyrimidine may also possess suitable pharmacokinetic properties.

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds in its class, the following table summarizes key findings:

Compound NameMAO-B Inhibition IC50 (μM)Neuroprotective EffectsAntimicrobial Activity
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-am5.16 ± 0.86YesPromising
N2-(furan-2-ylmethyl)-N4-methyl...TBDTBDTBD

Note : TBD indicates that specific data for N2-(furan-2-ylmethyl)-N4-methyl... is not yet available.

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